molecular formula C17H22N2O3 B14466937 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol CAS No. 66781-40-6

4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol

Cat. No.: B14466937
CAS No.: 66781-40-6
M. Wt: 302.37 g/mol
InChI Key: MVBFLRYJALXNND-UHFFFAOYSA-N
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Description

4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is a complex organic compound with a variety of functional groups, including hydroxyl, ether, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyridine with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with a phenol derivative in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

66781-40-6

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

4-[2-[[2-hydroxy-3-(4-methylpyridin-2-yl)oxypropyl]amino]ethyl]phenol

InChI

InChI=1S/C17H22N2O3/c1-13-6-9-19-17(10-13)22-12-16(21)11-18-8-7-14-2-4-15(20)5-3-14/h2-6,9-10,16,18,20-21H,7-8,11-12H2,1H3

InChI Key

MVBFLRYJALXNND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)OCC(CNCCC2=CC=C(C=C2)O)O

Origin of Product

United States

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